molecular formula C20H23ClN2O5 B15188262 Carbinoxamine maleate, (R)- CAS No. 1078131-58-4

Carbinoxamine maleate, (R)-

Cat. No.: B15188262
CAS No.: 1078131-58-4
M. Wt: 406.9 g/mol
InChI Key: GVNWHCVWDRNXAZ-MLCLTIQSSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of carbinoxamine maleate involves the reaction of carbinoxamine base with maleic acid. The process typically includes dissolving carbinoxamine in an organic solvent such as ethyl acetate and then adding maleic acid to form the maleate salt. The mixture is then crystallized to obtain carbinoxamine maleate crystals .

Industrial Production Methods: In industrial settings, the preparation of carbinoxamine maleate involves large-scale crystallization processes. The compound is dissolved in a suitable solvent, and the crystallization is controlled to ensure high purity and yield. The process is designed to be reproducible and scalable for mass production .

Chemical Reactions Analysis

Types of Reactions: Carbinoxamine maleate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.

    Reduction: Reduction reactions can convert carbinoxamine maleate into its reduced forms.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carbinoxamine N-oxide, while reduction can produce carbinoxamine alcohol derivatives .

Scientific Research Applications

Carbinoxamine maleate has a wide range of scientific research applications:

Mechanism of Action

Carbinoxamine maleate exerts its effects by competing with free histamine for binding at H1 receptor sites. This antagonistic action reduces the negative symptoms caused by histamine binding, such as itching, swelling, and vasodilation. The compound also has anticholinergic properties, which contribute to its drying effects on mucous membranes .

Comparison with Similar Compounds

Uniqueness: Carbinoxamine maleate is unique in its specific receptor binding profile and its combination of antihistamine and anticholinergic effects. It is particularly effective in treating a broad spectrum of allergic conditions and has been shown to exhibit potent antiviral activity against various influenza viruses .

Properties

CAS No.

1078131-58-4

Molecular Formula

C20H23ClN2O5

Molecular Weight

406.9 g/mol

IUPAC Name

(Z)-but-2-enedioic acid;2-[(R)-(4-chlorophenyl)-pyridin-2-ylmethoxy]-N,N-dimethylethanamine

InChI

InChI=1S/C16H19ClN2O.C4H4O4/c1-19(2)11-12-20-16(15-5-3-4-10-18-15)13-6-8-14(17)9-7-13;5-3(6)1-2-4(7)8/h3-10,16H,11-12H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1-/t16-;/m1./s1

InChI Key

GVNWHCVWDRNXAZ-MLCLTIQSSA-N

Isomeric SMILES

CN(C)CCO[C@H](C1=CC=C(C=C1)Cl)C2=CC=CC=N2.C(=C\C(=O)O)\C(=O)O

Canonical SMILES

CN(C)CCOC(C1=CC=C(C=C1)Cl)C2=CC=CC=N2.C(=CC(=O)O)C(=O)O

Origin of Product

United States

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